Comprehensive Technical Guide: Synthesis, Characterization, and Application of Fmoc-D-Tyr(PO3Me2)-OH
Comprehensive Technical Guide: Synthesis, Characterization, and Application of Fmoc-D-Tyr(PO3Me2)-OH
Introduction & Chemical Rationale
The incorporation of phosphotyrosine (pTyr) mimetics into synthetic peptides is a cornerstone of modern signal transduction research and targeted drug development. While the L-enantiomer (CAS 127633-36-7) is widely used for native sequence mapping[1], the D-enantiomer, Fmoc-D-Tyr(PO3Me2)-OH (CAS 201335-92-4) , is heavily prioritized in therapeutic development[2]. The D-amino acid substitution confers absolute resistance to endogenous proteases, drastically increasing the in vivo half-life of the resulting peptide therapeutics.
The Logic of Dimethyl Phosphate Protection: Attempting Solid-Phase Peptide Synthesis (SPPS) with an unprotected phosphotyrosine residue frequently results in pyrophosphate formation and poor coupling efficiencies due to the highly polar, charged nature of the free phosphate[3]. Masking the phosphate as a dimethyl ester (PO3Me2) neutralizes the charge, rendering the building block highly soluble in organic solvents (e.g., DMF, NMP) and fully compatible with standard uronium-based coupling reagents (HATU, HBTU)[4]. Furthermore, the methyl groups are stable to standard trifluoroacetic acid (TFA) global cleavage, allowing for orthogonal, late-stage deprotection using hard Lewis acids.
Experimental Synthesis Workflow
Direct phosphorylation of Fmoc-D-Tyr-OH using phosphoryl chlorides often leads to the formation of mixed carboxylic-phosphoric anhydrides, drastically reducing yield. To establish a self-validating, high-yield system, transient protection of the C-terminus is required. We utilize a phenacyl (Pac) ester because it is orthogonal to both the Fmoc group and the phosphate ester, and can be cleanly removed via mild zinc reduction.
Fig 1. Stepwise synthesis of Fmoc-D-Tyr(PO3Me2)-OH via phenacyl protection.
Step-by-Step Methodology
Step 1: Phenacyl Esterification (C-Terminus Protection) Causality: Triethylamine (TEA) deprotonates the carboxylic acid, generating a nucleophilic carboxylate that attacks the electrophilic α -carbon of phenacyl bromide via an SN2 mechanism.
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Suspend Fmoc-D-Tyr-OH (10.0 mmol) in 50 mL of ethyl acetate (EtOAc).
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Add TEA (10.0 mmol) and stir for 10 minutes until the solution clears.
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Add phenacyl bromide (10.0 mmol) portion-wise to control the mild exotherm.
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Stir at room temperature (RT) for 24 hours.
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Wash the organic layer with 5% NaHCO3 (2x), 1N HCl (2x), and brine. Dry over MgSO4 and concentrate in vacuo to yield Fmoc-D-Tyr-OPac.
Step 2: Phosphorylation of the Phenolic Hydroxyl Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive phosphorylpyridinium intermediate with dimethyl chlorophosphate[5].
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Dissolve Fmoc-D-Tyr-OPac (8.0 mmol) in 40 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Add anhydrous pyridine (16.0 mmol) and cool the flask to 0°C in an ice bath.
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Dropwise, add dimethyl chlorophosphate (12.0 mmol) over 15 minutes[5].
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Remove the ice bath and allow the reaction to stir at RT for 18 hours.
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Dilute with DCM, wash with 1N HCl (to remove pyridine), followed by brine. Dry and concentrate to yield Fmoc-D-Tyr(PO3Me2)-OPac.
Step 3: Zinc Reduction (Phenacyl Cleavage) Causality: Activated zinc dust in acetic acid serves as a single-electron transfer reducing agent, selectively cleaving the phenacyl ester bond without disturbing the base-sensitive Fmoc group or the acid-sensitive phosphate ester.
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Dissolve Fmoc-D-Tyr(PO3Me2)-OPac (6.0 mmol) in 30 mL of 90% aqueous acetic acid (AcOH).
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Add activated zinc dust (60.0 mmol, 10 eq).
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Stir vigorously at RT for 2 hours. Monitor completion via TLC or LC-MS.
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Filter the suspension through a pad of Celite to remove zinc salts.
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Concentrate the filtrate and precipitate the final product, Fmoc-D-Tyr(PO3Me2)-OH, using cold water. Lyophilize to obtain a white powder[2].
Analytical Characterization
To ensure the integrity of the building block prior to SPPS, rigorous characterization is mandatory. The presence of the dimethyl phosphate group is definitively confirmed by a characteristic doublet in the 1H NMR spectrum (due to JP-H coupling) and a distinct singlet in the 31P NMR spectrum.
Table 1: Quantitative Analytical Data for Fmoc-D-Tyr(PO3Me2)-OH
| Analytical Method | Target Signal / Parameter | Expected Value & Assignment |
| 1H NMR (400 MHz, CDCl3) | Phosphate Methyls | δ 3.80 ppm (d, J = 11.2 Hz, 6H, P(OCH3 )2) |
| 1H NMR (400 MHz, CDCl3) | Fmoc & Aromatic | δ 7.76–7.28 (m, 8H, Fmoc), 7.15 (d, 2H, Tyr), 7.05 (d, 2H, Tyr) |
| 31P NMR (162 MHz, CDCl3) | Phosphate Triester | δ -2.5 to -3.5 ppm (s, 1P) |
| ESI-HRMS (Positive Mode) | [M+H]+ | Calculated: 512.147; Found: ~512.15 |
| HPLC Purity | Retention Time / Area % | > 98.0% (Standard C18, H2O/MeCN gradient) |
SPPS Integration and Orthogonal Deprotection
The integration of Fmoc-D-Tyr(PO3Me2)-OH into a peptide sequence requires careful adjustment of standard SPPS protocols. The primary vulnerability of this building block is the susceptibility of the methyl phosphate esters to nucleophilic attack by piperidine during standard Fmoc deprotection cycles[3].
The DBU Alternative
Prolonged exposure to 20% piperidine in DMF can cause premature mono-demethylation of the phosphate group[3][6]. To prevent this, the protocol must substitute piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a strong, highly sterically hindered, non-nucleophilic base that efficiently drives the β -elimination of the Fmoc group without attacking the methyl esters[6].
Fig 2. SPPS integration and orthogonal deprotection pathway for dimethyl phosphate.
Step-by-Step SPPS & Cleavage Protocol
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Coupling: Activate Fmoc-D-Tyr(PO3Me2)-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF. Couple to the resin-bound peptide for 60 minutes.
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Fmoc Deprotection: Treat the resin with a solution of 2.5% DBU in dimethylacetamide (DMA) for 2 x 5 minutes[6]. Wash thoroughly with DMA and DCM.
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Global Cleavage: Treat the resin with a standard cleavage cocktail (TFA / Triisopropylsilane / H2O, 95:2.5:2.5) for 2 hours. This cleaves the peptide from the resin and removes standard side-chain protecting groups (e.g., tBu, Trt, Boc), but leaves the dimethyl phosphate completely intact. Precipitate the crude peptide in cold diethyl ether.
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Phosphate Deprotection (Demethylation): The methyl groups require a hard Lewis acid for removal. Dissolve the crude, dry peptide in TFA containing 1M thioanisole (as a carbocation scavenger). Cool to 0°C and add Trimethylsilyl bromide (TMSBr) to a final concentration of 1M[6]. Stir at 0°C for 2 hours. The TMSBr cleaves the methyl-oxygen bond via an SN2 mechanism, yielding the fully deprotected D-phosphotyrosine peptide.
Table 2: Orthogonal Deprotection Matrix
| Protecting Group | Reagent / Condition | Chemical Mechanism |
| Fmoc | 2.5% DBU in DMA | Base-catalyzed β -elimination |
| Resin Linker / tBu / Trt | TFA / TIS / H2O (95:2.5:2.5) | Acidolytic cleavage (Carbocation generation) |
| Dimethyl Phosphate | 1M TMSBr in TFA | Lewis acid-mediated SN2 dealkylation |
References
- Heinz Fretz. "Fmoc-O,O-(dimethylphospho)-L-tyrosine fluoride: A convenient building block for the solid-phase synthesis of phosphotyrosyl peptides." Ovid.
- Chem-Impex. "Fmoc-O-dimethylphospho-D-tyrosine." Chem-Impex.
- J.W. Perich, E.C. Reynolds. "Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection." PubMed (NIH).
- J.W. Perich et al. "Chemical phosphorylation of the peptides GGXA (X = S, T, Y): an evaluation of different chemical approaches." PubMed (NIH).
- Guidechem. "201335-92-4 FMOC-D-TYR(PO3ME2)-OH." Guidechem.
- Sigma-Aldrich. "Fmoc-Tyr(PO3Me2)-OH = 96.0 127633-36-7." Sigma-Aldrich.
- "Atropselective Hydrolysis of Chiral Binol-Phosphate Esters Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1." PubMed Central (NIH).
Sources
- 1. Fmoc-Tyr(PO3Me2)-OH = 96.0 127633-36-7 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical phosphorylation of the peptides GGXA (X = S, T, Y): an evaluation of different chemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
